molecular formula C14H7F4N3O2 B2602284 5-(4-Fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid CAS No. 310451-82-2

5-(4-Fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid

Cat. No. B2602284
M. Wt: 325.223
InChI Key: AFSLRXYYANFMSX-UHFFFAOYSA-N
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Description

The compound “5-(4-Fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid” is a chemical with the CAS Number 310451-82-2 . Its molecular formula is C14H7F4N3O2 and it has a molecular weight of 325.22 .


Synthesis Analysis

The synthesis of this compound involves the reaction of C16H11F4N3O2 with sodium hydroxide in ethanol and water at 65°C for 4 hours . This is followed by a reaction with hydrogen chloride at 20°C, with the pH adjusted to 1 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C14H7F4N3O2/c15-8-3-1-7 (2-4-8)9-5-11 (14 (16,17)18)21-12 (19-9)6-10 (20-21)13 (22)23/h1-6H, (H,22,23) . This indicates the presence of fluorophenyl and trifluoromethyl groups attached to a pyrazolopyrimidine core, with a carboxylic acid group also present.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 325.22 . The melting point and other physical properties are not well-documented in the literature.

Scientific Research Applications

Synthesis and Structural Analysis

5-(4-Fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid is used in the synthesis of various compounds with potential biological activity. One such compound is synthesized by condensation with dimethylamine, showing significant inhibition of cancer cell proliferation (Liu et al., 2016). Additionally, its crystal structure has been determined, contributing to a deeper understanding of its physical and chemical properties.

Fluorescent Properties

Research indicates that derivatives of this compound exhibit novel fluorescent properties, making them attractive as fluorophores due to their multiple binding sites. Their fluorescence intensity is noted to be stronger than their methyl analogues, which is crucial for applications in bioimaging and molecular probes (Wu et al., 2006).

Antituberculosis Activity

Compounds synthesized using 5-(4-Fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid have been shown to possess moderate antituberculosis activity. This highlights their potential in the development of new treatments against tuberculosis (Ju et al., 2015).

Inhibition of Mycobacterium Tuberculosis

Continuing the theme of antituberculosis activity, certain derivatives exhibit potent inhibition of Mycobacterium tuberculosis growth in vitro. This underlines their potential as effective inhibitors in tuberculosis treatment (Sutherland et al., 2022).

Antimicrobial Activity

Novel pyrazolo[1,5-a]pyrimidines synthesized from this compound have demonstrated significant antimicrobial activity. This includes inhibiting RNA polymerase, which is a promising result for developing new antimicrobial agents (Abdallah & Elgemeie, 2022).

Future Directions

The future directions for the research and development of this compound could involve further exploration of its synthesis, chemical reactions, and potential applications. Given its tunable photophysical properties, it could be of interest in the field of optical applications .

properties

IUPAC Name

5-(4-fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7F4N3O2/c15-8-3-1-7(2-4-8)9-5-11(14(16,17)18)21-12(19-9)6-10(20-21)13(22)23/h1-6H,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFSLRXYYANFMSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC3=CC(=NN3C(=C2)C(F)(F)F)C(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7F4N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-Fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid

Citations

For This Compound
2
Citations
N Mulakayala, CH Upendar Reddy… - Journal of the Korean …, 2011 - koreascience.kr
The pyrazolo [1, 5-a] pyrimidine structural motif may be found in a large number of pharmaceutical agents with a diverse range of physiological activities, for example, antiepileptic …
Number of citations: 10 koreascience.kr
IL Dalinger, IA Vatsadse, SA Shevelev… - Journal of …, 2005 - ACS Publications
The parallel solution-phase synthesis of more than 2200 7-trifluoromethyl-substituted pyrazolo[1,5-a]pyrimidine and 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine carboxamides on a 50−…
Number of citations: 77 pubs.acs.org

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